7-Bromo-2,4,6-trichloro-8-fluoroquinoline
Description
Overview of Halogenated Nitrogen Heterocycles in Synthetic Chemistry
Halogenated nitrogen heterocycles are foundational building blocks in modern organic and synthetic chemistry. These organic compounds, which feature a ring structure containing at least one nitrogen atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are instrumental in the synthesis of a vast array of complex molecules. mdpi.com Their significance lies in the unique reactivity conferred by the halogen substituents. These atoms can serve as reactive handles for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This capability allows chemists to strategically introduce diverse functional groups, thereby expanding the chemical space accessible for drug discovery and materials science. Furthermore, the incorporation of halogens can modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, which is a critical consideration in the design of new pharmaceutical agents.
The Unique Importance of Quinoline (B57606) Scaffolds in Organic Synthesis
The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. This designation stems from its widespread presence in a multitude of natural products, particularly alkaloids, and synthetic compounds that exhibit a broad spectrum of biological activities. mdpi.com Quinoline and its derivatives are core components of numerous pharmaceutical drugs.
The synthetic value of the quinoline ring is immense. Its aromatic system can undergo both electrophilic and nucleophilic substitution reactions, allowing for functionalization at various positions. youtube.com The nitrogen atom imparts basicity and influences the electronic properties of the ring system, making it a versatile template for constructing molecules with specific therapeutic functions. The development of novel and efficient synthetic methods to create functionalized quinoline derivatives remains an active and important area of chemical research. mdpi.com
Contextualizing 7-Bromo-2,4,6-trichloro-8-fluoroquinoline within Contemporary Chemical Research
This compound is a highly substituted quinoline derivative that has emerged as a molecule of interest within the specialized field of medicinal chemistry intermediates. While detailed academic studies focusing solely on this compound are not widely available in public literature, its significance can be understood by examining its more complex derivatives, which have been cited in patent literature as key intermediates. Specifically, derivatives such as this compound-3-carbonitrile and the corresponding 3-carboxylate ester have been identified as building blocks in the synthesis of novel KRAS inhibitors, which are being investigated for the treatment of cancers. epo.orggoogle.comgoogle.com This context firmly places the this compound core structure within a contemporary and highly significant area of pharmaceutical research and development.
Scope and Objectives of Academic Inquiry into this compound
The primary scope of academic and industrial inquiry into this compound centers on its application as a versatile chemical building block. The dense and varied halogenation pattern—featuring one bromine, three chlorine, and one fluorine atom at distinct positions—presents a unique platform for synthetic exploration.
The key objectives of research involving this compound would include:
Selective Functionalization: Investigating the differential reactivity of the five halogen atoms. The chlorine atoms at the 2- and 4-positions of the quinoline ring are known to be particularly susceptible to nucleophilic substitution, while the halogens on the carbocyclic ring (C6-Cl, C7-Br, C8-F) can be targeted for selective metal-catalyzed cross-coupling reactions.
Library Synthesis: Utilizing the compound as a starting scaffold to generate libraries of novel, highly substituted quinoline derivatives. By systematically and selectively replacing the halogen atoms with other functional groups, researchers can create a diverse set of molecules for screening in drug discovery programs.
Development of KRAS Inhibitors: A focused objective, suggested by patent literature, is the use of this scaffold as a precursor for more complex molecules designed to inhibit KRAS, a key protein implicated in many forms of cancer. google.comgoogle.com The goal is to synthesize new chemical entities with improved potency, selectivity, and pharmacological properties.
Compound Data
Below is a data table summarizing the key identifiers for the subject compound.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2728716-41-2 cato-chem.com |
| Molecular Formula | C₉HBrCl₃FN |
| Molecular Weight | 352.36 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C9H2BrCl3FN |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
7-bromo-2,4,6-trichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H2BrCl3FN/c10-7-5(12)1-3-4(11)2-6(13)15-9(3)8(7)14/h1-2H |
InChI Key |
IYSHRDSGNCGARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=NC2=C(C(=C1Cl)Br)F)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for 7 Bromo 2,4,6 Trichloro 8 Fluoroquinoline
Strategies for Quinoline (B57606) Ring Formation in Halogenated Systems
The formation of the fundamental quinoline structure is the primary step in the synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline. Several classical and modern methods for quinoline synthesis can be adapted for systems bearing multiple halogen substituents.
Cyclization Reactions Utilizing Halogenated Precursors
A key strategy involves the cyclization of appropriately substituted aniline (B41778) derivatives. The Friedländer synthesis, for instance, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. nih.gov For the target molecule, this would necessitate a highly halogenated 2-aminobenzaldehyde or aniline precursor.
Another powerful approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org This method allows for the formation of the quinoline ring under mild conditions and can tolerate a variety of functional groups, including halogens, on the aniline ring. nih.govacs.org The synthesis would begin with a suitably halogenated aniline which is then coupled with an alkyne, followed by an electrophile-induced cyclization to form the quinoline ring. nih.gov
The Skraup, Doebner-von Miller, and Combes syntheses are also well-established methods for quinoline formation from anilines. nih.govfly-chem.com These reactions typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors like glycerol), β-ketoesters, or 1,3-diketones under acidic conditions. nih.govfly-chem.com The successful application of these methods would depend on the stability and reactivity of the heavily halogenated aniline precursors under strong acid and oxidative conditions.
| Cyclization Reaction | General Precursors | Potential for Halogenated Systems |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone and a carbonyl compound with an α-methylene group. nih.gov | High, provided the halogenated precursors are stable and reactive. |
| Electrophilic Cyclization | N-(2-alkynyl)anilines and an electrophile. nih.gov | High, tolerates various functional groups. nih.gov |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, and an oxidizing agent. nih.gov | Moderate, harsh conditions may affect halogenated precursors. |
| Doebner-von Miller Synthesis | Aniline and α,β-unsaturated carbonyl compounds. nih.gov | Moderate, harsh conditions may affect halogenated precursors. |
| Combes Synthesis | Aniline and 1,3-diketones. fly-chem.com | Moderate, requires specific diketone precursors. |
Multicomponent Reactions for Substituted Quinoline Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like polysubstituted quinolines in a single step. The Povarov reaction, an imino Diels-Alder reaction, can be utilized to form tetrahydroquinolines which can then be oxidized to quinolines. fly-chem.com While powerful, the regioselective synthesis of a pentasubstituted quinoline like the target molecule via an MCR would be a significant challenge and would require carefully designed, highly functionalized starting materials.
Regioselective Introduction of Halogen Substituents
The precise placement of the five halogen atoms on the quinoline ring is a critical aspect of the synthesis. This can be achieved either by starting with pre-halogenated precursors or by the regioselective halogenation of a quinoline intermediate.
Bromination Strategies at the C-7 Position
The introduction of a bromine atom at the C-7 position can be influenced by the directing effects of existing substituents. If a precursor already contains an 8-fluoro substituent, this can influence the position of subsequent electrophilic aromatic substitution. Metal-free halogenation methods using reagents like N-bromosuccinimide (NBS) in an aqueous medium have been shown to be effective for the selective halogenation of quinoline derivatives. rsc.org Directing groups at the C-8 position can facilitate regioselective halogenation at the C-5 and C-7 positions. nih.govrsc.org
Chlorination Methodologies for C-2, C-4, and C-6 Positions
Achieving trichlorination at the C-2, C-4, and C-6 positions requires distinct strategies.
C-2 and C-4 Chlorination: The 2- and 4-positions of the quinoline ring are often activated towards nucleophilic substitution, especially when the nitrogen atom is quaternized or in the form of an N-oxide. A common method involves the conversion of a quinolin-2-one or quinolin-4-one (quinolone) to the corresponding chloroquinoline using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). fly-chem.com Therefore, a synthetic route could involve the formation of a dihydroxyquinoline intermediate which is then dichlorinated.
C-6 Chlorination: The introduction of a chlorine atom at the C-6 position on the benzene (B151609) ring of the quinoline nucleus typically relies on electrophilic chlorination. The directing effects of the substituents already present on the ring will govern the regioselectivity of this step. The synthesis of 2,4,6-trichloroaniline (B165571) from aniline is a known process and can serve as a precursor for building the quinoline ring with the C-6 chloro substituent already in place. google.comguidechem.com
Specific Synthetic Routes to this compound and its Key Intermediates
The construction of a complex molecule like this compound can be approached through several synthetic paradigms. These routes are designed to build the quinoline core and introduce the five halogen substituents in a controlled manner.
A common and effective method for the synthesis of chloro-substituted quinolines involves the halogenation of a dihydroxyquinoline precursor. This approach is particularly useful for introducing chlorine atoms at the 2- and 4-positions of the quinoline ring. For the target molecule, a plausible precursor would be 7-Bromo-8-fluoro-6-chloroquinoline-2,4-diol.
The synthesis would commence with a suitably substituted aniline, which undergoes cyclization to form the quinoline-2,4-diol. The subsequent key step is the conversion of the hydroxyl groups to chlorides using a strong halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion.
Table 1: Plausible Reaction Scheme from a Dihydroxyquinoline Precursor
| Step | Reactant(s) | Reagent(s) | Product(s) | Description |
| 1 | Substituted Aniline | Malonic Acid derivative | 7-Bromo-8-fluoro-6-chloroquinoline-2,4-diol | Cyclization to form the dihydroxyquinoline core. |
| 2 | 7-Bromo-8-fluoro-6-chloroquinoline-2,4-diol | POCl₃ | This compound | Dichlorination of the hydroxyl groups. |
This method is advantageous due to the ready availability of aniline precursors and the efficiency of the dichlorination step with POCl₃. The reaction conditions for the chlorination typically involve heating the dihydroxyquinoline with an excess of POCl₃, often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.
An alternative and highly versatile strategy involves the sequential introduction of halogen atoms onto a pre-formed quinoline or a precursor that is subsequently cyclized. This approach offers a high degree of control over the final substitution pattern.
A hypothetical sequential synthesis could start from a simpler, commercially available fluoroaniline. The synthesis would proceed through a series of electrophilic halogenation and cyclization steps. For instance, bromination and chlorination can be achieved using various reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for selective halogenation of the aniline ring prior to cyclization.
The cyclization to form the quinoline ring can be accomplished through various named reactions, such as the Conrad-Limpach or Knorr quinoline synthesis, by reacting the halogenated aniline with a β-ketoester. Subsequent modifications of the resulting quinoline, such as the conversion of a hydroxyl or amino group to a chlorine atom, would complete the synthesis.
Table 2: Hypothetical Sequential Synthesis Scheme
| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |
| 1 | 2-Fluoroaniline | NBS, NCS | Dihalo-2-fluoroaniline | Sequential electrophilic halogenation. |
| 2 | Dihalo-2-fluoroaniline | Diethyl malonate | Halogenated 4-hydroxy-2-quinolone | Conrad-Limpach cyclization. |
| 3 | Halogenated 4-hydroxy-2-quinolone | POCl₃ | This compound | Conversion of hydroxyl to chloro and further chlorination. |
This method allows for the precise placement of each halogen substituent by carefully choosing the order of reactions and the specific halogenating agents.
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer an efficient and atom-economical approach to complex molecules. While a one-pot synthesis for a molecule as heavily substituted as this compound would be challenging, it is theoretically conceivable.
Such a process might involve the condensation of a polyhalogenated aniline with a suitable three-carbon component in the presence of a cyclizing and halogenating agent. For example, a reaction could be designed where an appropriately substituted aniline reacts with malonic acid in the presence of a mixture of halogenating agents and a dehydrating/cyclizing agent like polyphosphoric acid (PPA) or a Lewis acid.
Microwave-assisted organic synthesis (MAOS) could also be a powerful tool in developing a one-pot procedure. Microwave irradiation can significantly accelerate reaction rates and improve yields in many heterocyclic syntheses, including those of quinolines. A potential microwave-assisted one-pot reaction could involve the rapid condensation and cyclization of a halogenated aniline and a β-dicarbonyl compound, followed by in-situ halogenation.
Table 3: Conceptual One-Pot Reaction
| Reactant A | Reactant B | Reagents/Catalysts | Conditions | Product |
| Polyhalogenated Aniline | Malonic Acid | POCl₃, PPA, Halogenating agents | Microwave irradiation | This compound |
The development of such a one-pot synthesis would require careful optimization of reaction conditions, including the choice of solvent, catalyst, and reaction temperature, to control the multiple reactive pathways and achieve a good yield of the desired product.
Chemical Reactivity and Mechanistic Studies of 7 Bromo 2,4,6 Trichloro 8 Fluoroquinoline
Nucleophilic Aromatic Substitution (SɴAr) Reactions on the Polyhalogenated Quinoline (B57606) Core
The densely halogenated scaffold of 7-bromo-2,4,6-trichloro-8-fluoroquinoline presents multiple sites for nucleophilic aromatic substitution (SɴAr), a reaction class of paramount importance for the functionalization of electron-deficient aromatic systems. The reactivity of each halogenated position is dictated by the electronic influence of the quinoline nitrogen and the surrounding halogen substituents.
Reactivity at C-2, C-4, C-6, C-7, and C-8 Halogen Sites
The quinoline ring system is inherently electron-deficient, particularly at the positions alpha and gamma to the nitrogen atom (C-2 and C-4). This electron deficiency activates these positions towards nucleophilic attack. Consequently, the chlorine atoms at C-2 and C-4 are the most likely sites for SɴAr reactions. In many analogous systems like 2,4-dichloroquinazolines, the C-4 position is found to be more reactive than the C-2 position under mild conditions. stackexchange.comresearchgate.net This preferential reactivity is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during attack at C-4. stackexchange.com
The halogens on the carbocyclic ring (C-6, C-7, and C-8) are significantly less reactive towards SɴAr. The chlorine at C-6 and the bromine at C-7 are not electronically activated by the heterocyclic nitrogen in the same way as the C-2 and C-4 positions. The fluorine atom at C-8 is also on the carbocyclic ring, and while fluorine can be an excellent leaving group in SɴAr reactions, its substitution at this position by this mechanism is less probable compared to the activated C-2 and C-4 sites.
The predicted order of reactivity for SɴAr on this compound is: C-4 > C-2 >> C-6, C-7, C-8 .
Influence of Fluorine Atom on SɴAr Regioselectivity and Reaction Rates
The presence of a fluorine atom can profoundly influence the rates and regioselectivity of SɴAr reactions. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I) significantly enhances the electrophilicity of the carbon to which it is attached and the aromatic ring as a whole. stackexchange.comwyzant.com This effect can stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. stackexchange.com In SɴAr reactions, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring. libretexts.org For this reason, the counterintuitive leaving group trend of F > Cl > Br > I is often observed, as the strong inductive effect of fluorine accelerates the rate-determining step more than its poorer leaving group ability slows the subsequent fast elimination step. stackexchange.comlibretexts.org
In the case of this compound, the C-8 fluorine atom is expected to have a notable influence. Positioned ortho to the C-7 bromine, the fluorine's strong inductive effect will increase the electrophilicity of the C-7 position. However, this is unlikely to overcome the inherent activation of the C-2 and C-4 positions by the ring nitrogen for SɴAr. The fluorine at C-8 will also have a more general electron-withdrawing effect on the entire ring system, which should globally increase the reactivity of the molecule towards nucleophilic attack compared to a non-fluorinated analogue. A fluorine atom meta to a reaction site is known to be activating, which would further enhance the reactivity at the C-4 and C-6 positions. researchgate.net
Stereo- and Regiochemical Outcomes of Nucleophilic Displacements
Nucleophilic aromatic substitution reactions on quinoline systems proceed through a well-defined addition-elimination mechanism, which dictates the regiochemical outcome. The nucleophile first attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the leaving group.
Given the predicted reactivity hierarchy (C-4 > C-2), selective monosubstitution can often be achieved by careful control of reaction conditions such as temperature and stoichiometry of the nucleophile. For instance, reaction with one equivalent of a nucleophile under mild conditions would be expected to yield predominantly the C-4 substituted product. Harsher conditions or an excess of the nucleophile could lead to disubstitution, likely at both the C-2 and C-4 positions.
The following table illustrates the predicted regiochemical outcomes for monosubstitution with a generic nucleophile (Nu⁻).
| Position of Substitution | Predicted Major Product | Rationale |
|---|---|---|
| C-4 | 7-Bromo-2,6-dichloro-8-fluoro-4-(Nu)quinoline | Most activated position due to electronic effects of the ring nitrogen. |
| C-2 | 7-Bromo-4,6-dichloro-8-fluoro-2-(Nu)quinoline | Activated by the ring nitrogen, but generally less reactive than C-4. |
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differential reactivity of the various carbon-halogen bonds can be exploited to achieve regioselective functionalization. The general order of reactivity for halogens in these reactions is I > Br > Cl >> F. rsc.org
Suzuki-Miyaura Coupling at the C-7 Bromine Position
The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is a versatile and widely used reaction. nih.gov Given the reactivity trend of halogens in palladium-catalyzed cross-coupling, the C-7 bromine atom is the most susceptible site for this transformation in this compound. The C-Cl bonds are significantly less reactive and would require more forcing conditions or specialized catalyst systems to participate, while the C-F bond is generally inert under these conditions. This allows for highly regioselective arylation, heteroarylation, or alkylation at the C-7 position.
The table below provides hypothetical examples of Suzuki-Miyaura coupling reactions at the C-7 position.
| Boronic Acid/Ester Coupling Partner | Predicted Product | Typical Catalyst/Base System |
|---|---|---|
| Phenylboronic acid | 2,4,6-Trichloro-8-fluoro-7-phenylquinoline | Pd(PPh₃)₄ / Na₂CO₃ |
| Thiophene-2-boronic acid | 2,4,6-Trichloro-8-fluoro-7-(thiophen-2-yl)quinoline | PdCl₂(dppf) / K₂CO₃ |
| Methylboronic acid | 2,4,6-Trichloro-8-fluoro-7-methylquinoline | Pd(OAc)₂ / SPhos / K₃PO₄ |
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is highly selective for the more reactive C-Br bond over the C-Cl and C-F bonds. soton.ac.uk This enables the specific introduction of an alkynyl moiety at the C-7 position of the quinoline core, providing a valuable synthetic handle for further transformations or for the construction of more complex molecular architectures.
The following table illustrates potential Sonogashira coupling reactions.
| Terminal Alkyne Coupling Partner | Predicted Product | Typical Catalyst/Base System |
|---|---|---|
| Phenylacetylene | 7-(Phenylethynyl)-2,4,6-trichloro-8-fluoroquinoline | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
| Ethynyltrimethylsilane | 2,4,6-Trichloro-8-fluoro-7-((trimethylsilyl)ethynyl)quinoline | Pd(PPh₃)₄ / CuI / i-Pr₂NH |
| Propargyl alcohol | 3-(2,4,6-Trichloro-8-fluoroquinolin-7-yl)prop-2-yn-1-ol | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, this reaction is expected to facilitate the selective substitution of a halogen atom with an amine. The reactivity of the carbon-halogen bonds in this substrate is influenced by both the nature of the halogen and its position on the quinoline ring. Generally, the C-Br bond is more reactive than C-Cl bonds in palladium-catalyzed couplings due to its lower bond dissociation energy. Therefore, amination is anticipated to occur preferentially at the C7 position.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. For a substrate as electron-deficient as this compound, the oxidative addition step is expected to be favorable. The choice of phosphine (B1218219) ligand is crucial in modulating the catalyst's reactivity and stability. nih.gov Sterically hindered and electron-rich ligands are often employed to promote the reductive elimination step. nih.gov
While the C7-Br bond is the most probable site for initial amination, forcing conditions could potentially lead to substitution at the C2, C4, or C6 chloro positions. The relative reactivity of these chloro groups would be influenced by the electronic effects of the quinoline nitrogen and the other halogen substituents.
Table 1: Predicted Relative Reactivity of Halogen Atoms in this compound towards Buchwald-Hartwig Amination
| Position | Halogen | Predicted Relative Reactivity | Rationale |
| 7 | Bromo | Highest | Lower C-Br bond dissociation energy compared to C-Cl. |
| 2 | Chloro | Moderate | Activated by the adjacent nitrogen atom. |
| 4 | Chloro | Moderate to Low | Less activated than the C2 position. |
| 6 | Chloro | Lowest | Less electronically activated position on the benzene (B151609) ring. |
Other C-N coupling reactions, such as those employing copper catalysts (Ullmann condensation), could also be envisioned for the amination of this polyhalogenated quinoline. However, these methods often require harsher reaction conditions.
Negishi and Stille Coupling Reactions
The Negishi and Stille coupling reactions are versatile palladium-catalyzed methods for the formation of carbon-carbon bonds. These reactions are expected to proceed selectively at the C7-Br bond of this compound due to the higher reactivity of the C-Br bond compared to the C-Cl bonds.
In a Negishi coupling , an organozinc reagent is coupled with an organic halide. The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organozinc compound and subsequent reductive elimination. The use of organozinc reagents offers the advantage of high reactivity and functional group tolerance.
The Stille coupling utilizes an organostannane reagent. The catalytic cycle is similar to the Negishi coupling, with the transmetalation step involving the transfer of an organic group from the tin reagent to the palladium center. wikipedia.org A key aspect of the Stille reaction is the ability to perform the coupling under neutral or mildly basic conditions, which can be advantageous for sensitive substrates. libretexts.org
Table 2: Comparison of Negishi and Stille Coupling for C-C Bond Formation at the C7 Position
| Reaction | Organometallic Reagent | Key Features |
| Negishi Coupling | Organozinc | High reactivity, good functional group tolerance. |
| Stille Coupling | Organostannane | Mild reaction conditions, stable organometallic reagents. libretexts.org |
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. In strongly acidic conditions, the nitrogen is protonated, further deactivating the ring system. nih.gov For this compound, the presence of multiple deactivating halogen substituents makes electrophilic aromatic substitution even more challenging.
Electrophilic attack on the unsubstituted quinoline ring typically occurs on the benzene ring portion, preferentially at the C5 and C8 positions. nih.gov However, in the case of this compound, all positions on the benzene ring are substituted. Therefore, any electrophilic substitution would have to occur at the C3 or C5 positions of the pyridine (B92270) ring, or by displacing one of the existing halogen atoms.
Given the high degree of deactivation, forcing conditions would be necessary to achieve any electrophilic substitution. Nitration, for instance, would likely require strong acid mixtures like fuming nitric acid and sulfuric acid at elevated temperatures. The regioselectivity of such a reaction would be difficult to predict without computational studies, as it would be governed by a complex interplay of the directing effects of the nitrogen atom and the four different halogen substituents. It is plausible that no reaction would occur under standard electrophilic aromatic substitution conditions.
Redox Chemistry and Reductive Dehalogenation Pathways
The redox chemistry of this compound is expected to be dominated by reductive processes, specifically the sequential removal of halogen atoms. The electron-deficient nature of the quinoline ring makes it susceptible to reduction. Electrochemical methods, such as cyclic voltammetry, could be employed to determine the reduction potentials of the various carbon-halogen bonds.
Reductive dehalogenation of aryl halides can proceed through several mechanisms, with single electron transfer (SET) being a common pathway. In a SET mechanism, an electron is transferred to the aryl halide, forming a radical anion which then fragments to release a halide ion and an aryl radical. This aryl radical can then abstract a hydrogen atom to yield the dehalogenated product.
The order of reductive dehalogenation is generally correlated with the bond dissociation energy of the carbon-halogen bond and the stability of the resulting aryl radical. For this compound, the C-Br bond is expected to be the most easily reduced, followed by the C-Cl bonds. The C-F bond is the strongest and would be the most resistant to reduction.
Table 3: Predicted Order of Reductive Dehalogenation
| Position | Halogen | Predicted Ease of Reduction | Rationale |
| 7 | Bromo | Highest | Lowest C-X bond energy. |
| 2, 4, 6 | Chloro | Intermediate | Higher C-X bond energy than C-Br. |
| 8 | Fluoro | Lowest | Highest C-X bond energy. |
Various reagents can be used to effect reductive dehalogenation, including catalytic hydrogenation with a palladium catalyst, or dissolving metal reductions. The specific conditions would determine the extent of dehalogenation.
Reaction Mechanisms and Transition State Analysis
A detailed understanding of the reaction mechanisms for the transformations of this compound would require computational studies, such as density functional theory (DFT) calculations. These methods can be used to model the transition states of the key steps in the catalytic cycles of the cross-coupling reactions and to predict the activation energies for different reaction pathways.
For the Buchwald-Hartwig amination , DFT calculations could elucidate the relative energies of the oxidative addition transition states for the C-Br and C-Cl bonds, providing a quantitative prediction of the selectivity. Similarly, the energetics of the reductive elimination step, which is often rate-determining, could be analyzed to understand the influence of different phosphine ligands. nih.gov
In the case of Negishi and Stille couplings , computational analysis could shed light on the transmetalation step, which is often the turnover-limiting step of the catalytic cycle. wikipedia.orgresearchgate.net The nature of the organometallic reagent and the ligands on the palladium center would significantly influence the structure and energy of the transmetalation transition state.
For reductive dehalogenation , theoretical calculations could be used to determine the electron affinities of the different C-X bonds and to model the fragmentation of the resulting radical anions. This would provide a more nuanced understanding of the regioselectivity of the dehalogenation process.
Without such specific computational data, the mechanistic discussion remains qualitative, based on the well-established mechanisms for these reactions on simpler aryl halide substrates. The electron-withdrawing nature of the polysubstituted quinoline core is expected to influence the energetics of all steps in these reactions, generally favoring oxidative addition and potentially making reductive elimination more challenging.
Derivatization and Structural Modifications of 7 Bromo 2,4,6 Trichloro 8 Fluoroquinoline
Functionalization at Peripheral Positions (e.g., C-3)
The C-3 position of the quinoline (B57606) ring is a key site for introducing chemical diversity. Reactions at this position can significantly alter the electronic and steric properties of the molecule, leading to a wide array of derivatives with potentially interesting chemical and biological profiles.
Introduction of Carbonitrile Groups (e.g., 7-Bromo-2,4,6-trichloro-8-fluoroquinoline-3-carbonitrile)
The synthesis of this compound-3-carbonitrile is a notable example of C-3 functionalization. This is typically achieved through a cyclization reaction involving appropriately substituted halogenated anilines and a reagent such as cyanoacetic acid or its derivatives. nih.gov The general synthetic approach involves the condensation of these precursors, followed by an intramolecular cyclization to form the quinoline ring system with the carbonitrile group at the C-3 position. nih.gov The reaction conditions, including temperature and choice of solvent, are critical factors that can influence the yield and purity of the final product. nih.gov
The presence of the carbonitrile group not only modifies the electronic properties of the quinoline ring but also serves as a versatile chemical handle for further transformations. The reactivity of this derivative is enhanced by the presence of multiple halogen substituents, making it a valuable intermediate in synthetic chemistry. nih.gov
Table 1: Synthesis of this compound-3-carbonitrile
| Starting Materials | Reagents | Key Reaction Type | Product |
|---|
Carboxylation and Esterification Reactions (e.g., Ethyl this compound-3-carboxylate)
The carbonitrile group at the C-3 position of this compound-3-carbonitrile can be further elaborated through hydrolysis to a carboxylic acid, which can then be esterified. The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions. For instance, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) would yield the corresponding carboxylic acid.
Following the formation of this compound-3-carboxylic acid, standard esterification procedures can be employed to produce the ethyl ester. A common method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. This acid-catalyzed esterification, known as the Fischer esterification, is a reversible reaction, and the equilibrium is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.
Table 2: Potential Synthesis of Ethyl this compound-3-carboxylate
| Starting Material | Reaction Steps | Reagents | Product |
|---|---|---|---|
| This compound-3-carbonitrile | 1. Hydrolysis | Acid or Base (e.g., H₂SO₄, NaOH) | This compound-3-carboxylic acid |
Transformations of Existing Halogen Substituents
The multiple halogen atoms on the this compound ring system offer numerous opportunities for further chemical modifications. The differential reactivity of the bromo, chloro, and fluoro substituents allows for selective transformations, leading to a diverse array of derivatives.
Selective Exchange or Removal of Halogens
The selective exchange or removal of halogen atoms on a polyhalogenated quinoline is a challenging yet powerful synthetic tool. The reactivity of the halogens towards nucleophilic substitution is dependent on their position on the quinoline ring. Generally, halogens at the C-2 and C-4 positions are more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Reductive dehalogenation can also be employed to selectively remove halogen atoms. Various methods exist for the dehalogenation of aryl halides, including catalytic hydrogenation and the use of reducing agents. google.com The choice of reagent and reaction conditions can allow for the selective removal of one type of halogen over another. For instance, certain catalytic systems may preferentially reduce a bromo substituent in the presence of chloro and fluoro groups. google.com
Conversion of Halogens to Other Functional Groups (e.g., hydroxyl, amino)
The halogen substituents on the this compound ring can be converted into other important functional groups, such as hydroxyl and amino groups, through nucleophilic aromatic substitution (SNAr) reactions.
Conversion to Hydroxyl Groups: The chloro groups, particularly at the C-4 position, can be hydrolyzed to a hydroxyl group to form a quinolin-4-one derivative. This transformation is often achieved by treatment with a strong base, such as sodium hydroxide, at elevated temperatures. benthamdirect.com The synthesis of 8-hydroxyquinolines from their corresponding 8-chloroquinolines via hydrolysis in the presence of a copper catalyst is a known method. benthamdirect.com
Conversion to Amino Groups: The chloro substituents can also be displaced by amines to introduce amino functionalities. The reaction of 4-chloroquinolines with various amines to synthesize 4-aminoquinolines is a well-established synthetic strategy. nih.govnih.govbenthamdirect.com These reactions are typically carried out by heating the chloroquinoline with the desired amine, sometimes in the presence of a base or a catalyst to facilitate the substitution. nih.gov The reactivity of the chloro groups at different positions (C-2, C-4, C-6) may vary, allowing for potential regioselective amination under carefully controlled conditions.
Synthesis of Fused Polycyclic Systems Derived from this compound
The functional groups present on the this compound scaffold can be utilized to construct fused polycyclic systems. These reactions often involve intramolecular cyclizations or tandem reactions that build additional rings onto the quinoline core.
For example, a functional group introduced at the C-3 position, such as a carboxylic acid or an ester, can be a key intermediate for the synthesis of fused systems like pyrazolo[3,4-c]quinolines. Similarly, reactions involving the halogen substituents can lead to the formation of fused heterocycles. For instance, the synthesis of thieno[2,3-c]quinolines can be achieved from appropriately substituted quinolines. benthamdirect.comnih.govbenthamdirect.com The synthesis of furo[3,2-c]quinolines has also been reported, often involving the cyclization of a precursor with a furan (B31954) ring. nih.govrsc.org
The specific reaction pathways to form these fused systems from this compound would depend on the nature of the functional groups introduced and the reaction conditions employed. The rich chemistry of this highly functionalized quinoline derivative opens up possibilities for the creation of a wide range of novel and complex polycyclic aromatic compounds.
Exploration of Chiral Derivatives and Enantioselective Synthesis
A comprehensive review of the scientific literature indicates that specific studies focusing on the chiral derivatization and enantioselective synthesis of this compound are not presently available. The field of asymmetric synthesis, however, offers a robust framework for proposing potential pathways to generate chiral derivatives from this highly functionalized quinoline core. The presence of multiple reactive sites—specifically the C7-bromo substituent and the heterocyclic quinoline ring—provides several theoretical opportunities for stereocontrolled modifications.
The development of chiral quinoline derivatives is a significant area of research, as these motifs are integral to many chiral ligands, organocatalysts, and biologically active molecules. thieme-connect.comresearchgate.netmdpi.com Enantioselective synthesis, the process of favoring the formation of one enantiomer or diastereomer over another, is crucial in medicinal chemistry, where the chirality of a molecule can dramatically influence its pharmacological activity. masterorganicchemistry.comnih.gov
Given the structure of this compound, hypothetical strategies for introducing chirality can be envisioned. These approaches would typically involve either the reaction of the quinoline with a chiral reagent or the use of a chiral catalyst to control the stereochemical outcome of a reaction.
Potential Strategies for Enantioselective Derivatization:
Asymmetric Cross-Coupling Reactions: The bromine atom at the C7 position is a prime target for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, or Buchwald-Hartwig). By employing a chiral ligand in conjunction with a metal catalyst (commonly palladium or copper), it would be theoretically possible to couple a prochiral or chiral group at this position, creating a new stereocenter. For instance, coupling with a chiral organoboron reagent or an alkene in the presence of a chiral phosphine (B1218219) ligand could generate atropisomers or products with a stereogenic center in the newly introduced side chain.
Nucleophilic Aromatic Substitution (SNA r): While the quinoline ring is electron-deficient, the high degree of halogenation further activates the chloro-substituents at the C2 and C4 positions towards nucleophilic attack. The use of a chiral, non-racemic nucleophile (such as a chiral amine or alcohol) could lead to the formation of diastereomeric products, which could then potentially be separated. This method introduces a chiral moiety directly onto the quinoline scaffold.
Derivatization followed by Asymmetric Reduction: Another plausible route involves the conversion of one of the chloro- or bromo-substituents into a functional group like a ketone or an imine via subsequent reactions. This new prochiral group could then be subjected to asymmetric reduction using a chiral reducing agent (e.g., a CBS catalyst or a chiral borane) or catalytic asymmetric hydrogenation to create a chiral alcohol or amine, respectively.
Directed Metalation and Functionalization: Although challenging due to the multiple halogen atoms, regioselective deprotonation of the quinoline ring using a strong base, potentially directed by one of the existing substituents, could create a carbanion. Quenching this intermediate with a chiral electrophile would install a chiral group. The success of this strategy would heavily depend on achieving high regioselectivity in the metalation step.
These proposed methods are based on established principles in asymmetric synthesis and the known reactivity of quinoline systems. organic-chemistry.orgrsc.orgnih.gov Experimental validation would be required to determine the feasibility, regioselectivity, and stereoselectivity of any such transformation for this specific substrate.
The following table outlines these hypothetical approaches for the enantioselective synthesis of derivatives from this compound.
| Proposed Synthetic Strategy | Target Position | Potential Chiral Moiety/Product | Key Reagents / Catalyst System (Example) | Theoretical Chiral Outcome |
|---|---|---|---|---|
| Asymmetric Suzuki Coupling | C7 | Axially chiral biaryl system | Pd Catalyst (e.g., Pd(OAc)₂), Chiral Ligand (e.g., SPhos, BINAP), Chiral Boronic Ester | Formation of atropisomers with high enantiomeric excess (ee). |
| Nucleophilic Aromatic Substitution (SNAr) | C2 or C4 | Diastereomeric amine/ether derivatives | Chiral Amine (e.g., (R)-1-phenylethylamine) or Chiral Alcohol | Formation of a mixture of diastereomers, potentially separable by chromatography. |
| Derivatization & Asymmetric Reduction | C7 | Chiral secondary alcohol | 1. Grignard formation then oxidation to ketone. 2. Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine) | Enantiomerically enriched secondary alcohol. |
| Asymmetric Heck Reaction | C7 | Derivative with chiral quaternary center | Pd Catalyst, Chiral Phosphine Ligand, Prochiral Olefin | Product with a newly formed stereocenter, potentially with high ee. |
Advanced Spectroscopic Characterization of 7 Bromo 2,4,6 Trichloro 8 Fluoroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of 7-bromo-2,4,6-trichloro-8-fluoroquinoline in solution. The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides deep insights into the connectivity and spatial arrangement of the atoms.
The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, displaying signals for the two remaining protons on the quinoline (B57606) core. In the absence of aliphatic side chains, the spectrum will be dominated by these aromatic protons.
The proton at the C3 position (H-3) is anticipated to appear as a singlet, as it lacks adjacent proton neighbors for spin-spin coupling. Its chemical shift will be influenced by the neighboring chlorine atom at C2 and the nitrogen atom within the quinoline ring. Typically, protons in such an environment on a quinoline ring appear in the downfield region.
The proton at the C5 position (H-5) is also expected to be a singlet due to the substitution at the adjacent C4 and C6 positions. However, it may exhibit a small long-range coupling to the fluorine atom at C8. The chemical shift of H-5 will be significantly affected by the anisotropic effect of the nearby halogen substituents. Protons on the carbocyclic ring of a quinoline skeleton generally resonate at lower field strengths.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 8.0 | s | - |
| H-5 | 7.8 - 8.3 | s (or d) | JH5-F8 = 1-3 Hz (if resolved) |
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit nine distinct signals, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are highly dependent on the electronegativity and position of the halogen substituents. The presence of fluorine will introduce additional complexity through ¹³C-¹⁹F coupling.
The carbons directly bonded to the halogens (C2, C4, C6, C7, C8) will show significant shifts. The C-F bond will result in a large one-bond coupling constant (¹JC-F), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The carbons adjacent to the fluorine atom will also exhibit smaller two- and three-bond couplings. The carbons attached to chlorine and bromine will also have their chemical shifts influenced, generally shifted to lower field.
Table 2: Predicted ¹³C NMR Chemical Shifts and ¹³C-¹⁹F Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant to ¹⁹F (J, Hz) |
| C2 | 148 - 152 | ~2-5 (³JCF) |
| C3 | 120 - 125 | ~1-3 (⁴JCF) |
| C4 | 140 - 145 | ~2-5 (⁴JCF) |
| C4a | 125 - 130 | ~10-15 (³JCF) |
| C5 | 128 - 133 | ~5-10 (³JCF) |
| C6 | 130 - 135 | ~2-5 (³JCF) |
| C7 | 115 - 120 | ~10-20 (²JCF) |
| C8 | 150 - 155 | ~240-270 (¹JCF) |
| C8a | 140 - 145 | ~15-25 (²JCF) |
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. For fluorine attached to an aromatic ring, the chemical shift can vary significantly based on the nature and position of other substituents.
The fluorine signal at C8 will likely appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. In a proton-coupled spectrum, it may show a small coupling to H-5. Long-range couplings to the bromine at C7 or other carbons might also be observable under high-resolution conditions.
Two-dimensional (2D) NMR experiments are indispensable for the definitive structural confirmation of this compound.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this specific molecule, with only two isolated protons, a standard COSY would not show any cross-peaks. However, long-range COSY experiments could potentially show the weak coupling between H-5 and F-8 (if observed in the 1D ¹H spectrum).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would definitively link the ¹H signals of H-3 and H-5 to their corresponding ¹³C signals, C3 and C5.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping out the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-3 proton would show correlations to C2, C4, and C4a. The H-5 proton would show correlations to C4, C6, and C4a. These correlations are vital for assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. While of limited use for this molecule with few protons, it could potentially show a through-space interaction between H-5 and the fluorine atom at C-8, providing further confirmation of their proximity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. The isotopic pattern of the molecular ion peak will be characteristic, showing the presence of one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and three chlorine atoms (with their isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio for each). This complex isotopic pattern serves as a definitive signature for the presence of these halogens.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are used to identify the functional groups present.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the quinoline ring system. The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. The most informative region will be the fingerprint region (below 1500 cm⁻¹), where the C-Cl, C-Br, and C-F stretching vibrations occur. The C-F stretch is typically a strong band in the 1250-1000 cm⁻¹ region. C-Cl stretches are found in the 800-600 cm⁻¹ range, and the C-Br stretch appears at lower wavenumbers, typically between 600 and 500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for identifying vibrations of non-polar bonds. The symmetric vibrations of the quinoline ring are often strong in the Raman spectrum. The C-Cl and C-Br bonds, being more polarizable than C-F, are also expected to give rise to distinct Raman signals.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Medium |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong | Strong |
| C-F Stretch | 1250 - 1000 | Strong | Weak |
| C-Cl Stretch | 800 - 600 | Medium to Strong | Medium |
| C-Br Stretch | 600 - 500 | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light that are absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For a compound such as this compound, the primary chromophore is the quinoline ring system itself. This aromatic heterocyclic system contains a series of conjugated pi (π) bonds, which are responsible for its characteristic UV-Vis absorption spectrum. The absorption of UV light by quinoline and its derivatives typically results in π → π* (pi to pi star) and n → π* (non-bonding to pi star) electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands in the UV region. For aromatic systems like quinoline, these transitions are responsible for the characteristic absorption profile.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom in the quinoline ring, to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.
The presence of various halogen substituents (bromo, chloro, and fluoro) on the quinoline ring of this compound would be expected to influence its UV-Vis spectrum. These substituents can act as auxochromes, which are groups that can modify the absorption of a chromophore. Halogens, through their electron-withdrawing inductive effects and electron-donating resonance effects, can cause shifts in the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths, as well as changes in the absorption intensity (hyperchromic or hypochromic effects).
While specific experimental UV-Vis spectral data for this compound is not available in the public domain, a hypothetical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent (such as ethanol (B145695) or cyclohexane) and recording its absorbance across a range of wavelengths (typically 200-800 nm). The resulting spectrum would provide valuable information about the electronic structure of the molecule.
Hypothetical UV-Vis Data for Halogenated Quinolines
The following table presents a generalized representation of the types of electronic transitions and approximate absorption maxima that might be observed for halogenated quinoline derivatives, based on general principles and data for related compounds. This is for illustrative purposes only, as specific data for the target compound is unavailable.
| Electronic Transition | Typical Wavelength Range (nm) for Quinolines | Expected Molar Absorptivity (ε) |
| π → π | 220 - 280 | High |
| π → π | 300 - 350 | Moderate to High |
| n → π* | > 350 | Low |
X-ray Crystallography for Solid-State Structural Determination
For a molecule like this compound, a single-crystal X-ray diffraction experiment would be necessary to elucidate its solid-state structure. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is then collected and analyzed to generate a three-dimensional model of the molecule.
The structural information that could be obtained from an X-ray crystallographic analysis of this compound would include:
Confirmation of Connectivity: Unambiguous confirmation of the chemical structure, showing the precise positions of the bromine, chlorine, and fluorine atoms on the quinoline ring.
Molecular Geometry: Precise measurements of all bond lengths and angles within the molecule. This would reveal any distortions in the quinoline ring caused by the steric and electronic effects of the multiple halogen substituents.
Conformational Analysis: Determination of the planarity of the quinoline ring system.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any non-covalent interactions such as halogen bonding, π-π stacking, or C-H···X (where X is a halogen or nitrogen) interactions. These interactions are crucial in determining the physical properties of the solid.
Currently, there are no published crystal structure data for this compound in crystallographic databases. A hypothetical data table below illustrates the kind of information that would be generated from a successful X-ray crystallographic study.
Hypothetical Crystallographic Data for this compound
This table is for illustrative purposes only and does not represent experimental data.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (Å3) | 1003 |
| Z | 4 |
| Calculated Density (g/cm3) | 2.25 |
| R-factor | < 0.05 |
Theoretical and Computational Chemistry of 7 Bromo 2,4,6 Trichloro 8 Fluoroquinoline
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the physicochemical properties of molecules like 7-Bromo-2,4,6-trichloro-8-fluoroquinoline. These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of chemical compounds. For a molecule such as this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the lowest energy conformation.
The calculations would predict key geometrical parameters, including bond lengths and bond angles. The extensive halogen substitution on the quinoline (B57606) core is expected to induce significant steric hindrance and electronic effects, leading to distortions from a perfectly planar quinoline ring. The stability of the molecule can be inferred from the calculated total energy and vibrational frequencies; the absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum.
Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Predicted Value (Å or °) |
| C2-Cl Bond Length | 1.74 |
| C4-Cl Bond Length | 1.73 |
| C6-Cl Bond Length | 1.75 |
| C7-Br Bond Length | 1.90 |
| C8-F Bond Length | 1.35 |
| C-N Bond Lengths | ~1.32 - 1.38 |
| C-C Bond Lengths | ~1.37 - 1.43 |
| C-N-C Bond Angle | ~117 |
| C-C-C Bond Angles | ~118 - 122 |
Note: The data in this table is hypothetical and serves as an example of typical results from DFT calculations on similar halogenated aromatic systems.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the numerous electron-withdrawing halogen substituents would be expected to lower the energies of both the HOMO and LUMO, with a significant effect on the LUMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting potential for reactivity. nih.gov
Illustrative Frontier Molecular Orbital Energies for this compound (DFT/B3LYP/6-311++G(d,p))
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Note: The data in this table is hypothetical and serves as an example of typical results from FMO analysis on similar halogenated aromatic systems.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different electrostatic potential values: red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The halogen atoms, particularly the highly electronegative fluorine and chlorine atoms, would also contribute to regions of negative potential. Conversely, the hydrogen atom on the quinoline ring and the carbon atoms bonded to multiple halogens would likely exhibit positive electrostatic potential.
Prediction of Reactivity and Regioselectivity through Computational Models
Computational models can predict the reactivity and regioselectivity of chemical reactions involving this compound. Local reactivity descriptors, derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites within the molecule.
For instance, in nucleophilic aromatic substitution reactions, these descriptors would help predict which of the halogen atoms is most likely to be displaced. The carbon atom with the most positive partial charge and the highest value for the Fukui function for nucleophilic attack would be the most probable site of reaction. Given the substitution pattern, the chlorine atoms at the 2 and 4 positions are generally more activated towards nucleophilic substitution in quinoline systems.
Conformational Analysis and Tautomerism Studies (if applicable)
For a rigid aromatic system like this compound, significant conformational flexibility is not expected. The primary focus of conformational analysis would be to confirm the planarity of the quinoline ring system and to investigate any minor distortions caused by steric interactions between the bulky halogen substituents. Tautomerism is not applicable to this specific molecule as it lacks the necessary functional groups (e.g., hydroxyl, amino, or thiol groups) that can undergo proton transfer to form tautomeric isomers.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations could be employed to investigate its behavior in different solvent environments. These simulations would provide insights into how the solvent molecules arrange around the solute and how this solvation affects the molecule's conformation and properties.
Furthermore, MD simulations can be used to study intermolecular interactions, such as π-π stacking and halogen bonding, which are crucial in understanding the solid-state packing of the compound and its interactions with biological macromolecules. nih.gov By simulating a system containing multiple molecules of this compound, one could predict its aggregation behavior and the nature of the non-covalent forces that govern its self-assembly.
Development of QSPR/QSAR Models for Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a chemical compound with its physicochemical properties or biological activity. For a complex, polyhalogenated molecule like this compound, the development of such models is crucial for predicting its behavior without the need for extensive and costly experimental testing. These models are foundational in fields ranging from drug discovery to environmental science. nih.govconicet.gov.ar
The core principle of QSPR/QSAR modeling is that the structure of a molecule, as defined by its molecular descriptors, dictates its properties and activities. mdpi.com By establishing a mathematical relationship between these descriptors and a known property or activity for a series of related compounds, a predictive model can be built.
Detailed Research Findings
Data Set Compilation: A dataset of quinoline derivatives with known experimental values for a particular property (e.g., solubility, toxicity, receptor binding affinity) would be assembled. This dataset would ideally include compounds with a variety of halogen substitutions to ensure the model's robustness.
Molecular Descriptor Calculation: For each molecule in the dataset, including this compound, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure. wikipedia.org They can be broadly categorized as:
1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts. libretexts.org
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. libretexts.org
3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing molecular shape, volume, and surface area. youtube.com
Physicochemical Descriptors: Related to properties like hydrophobicity (logP) and electronic effects (Hammett constants). nih.gov
Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the property of interest. researchgate.net The predictive power of the model is then rigorously evaluated through internal and external validation techniques. nih.gov
For this compound, the presence of multiple halogen atoms (Br, Cl, F) would significantly influence the molecular descriptors. For instance, the high electronegativity and steric bulk of the halogens would impact the electronic and steric field descriptors in 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com The hydrophobic nature of the halogens would also lead to a high predicted logP value, a key descriptor in many toxicity models. nih.gov
Illustrative Data Tables for QSPR/QSAR Model Development
The following tables provide a hypothetical representation of the data that would be generated and used in the development of QSPR/QSAR models for this compound and related compounds.
| Compound | Molecular Weight (g/mol) | logP (Octanol-Water Partition Coefficient) | Topological Polar Surface Area (Ų) | Number of H-Bond Acceptors |
|---|---|---|---|---|
| This compound | 367.34 | 5.8 | 12.89 | 1 |
| 2,4-Dichloroquinoline | 198.04 | 3.2 | 12.89 | 1 |
| 6-Bromoquinoline | 208.06 | 2.9 | 12.89 | 1 |
| 8-Fluoroquinoline | 147.14 | 2.1 | 12.89 | 1 |
| Compound | Experimental pIC50 | Predicted pIC50 | Residual |
|---|---|---|---|
| This compound | 5.2 | 5.1 | 0.1 |
| 2,4-Dichloroquinoline | 4.1 | 4.2 | -0.1 |
| 6-Bromoquinoline | 3.8 | 3.7 | 0.1 |
| 8-Fluoroquinoline | 3.2 | 3.3 | -0.1 |
| Substituent | Position | Hydrophobic Contribution | Steric Contribution | Electronic Contribution |
|---|---|---|---|---|
| Bromo | 7 | Positive | Negative (unfavorable) | Slightly Negative |
| Chloro | 2, 4, 6 | Positive | Slightly Negative | Negative |
| Fluoro | 8 | Slightly Positive | Neutral | Strongly Negative |
These tables illustrate how calculated descriptors (Table 1) can be used to build a predictive model (Table 2) and how the model can, in turn, provide insights into the structure-property relationships (Table 3). For instance, a hypothetical model might show that increased hydrophobicity (logP) contributes positively to a certain biological activity, while bulky substituents in certain positions may have a negative steric effect. The presence of a fluorine atom is known to often enhance the broader spectrum of activity in quinoline-based compounds. nih.gov
The development of robust QSPR/QSAR models for this compound would be invaluable for predicting its physicochemical properties, biological activities, and potential toxicity, thereby guiding further research and application of this compound. researchgate.net
Synthetic Utility and Potential Applications of 7 Bromo 2,4,6 Trichloro 8 Fluoroquinoline in Chemical Synthesis
Building Block for Complex Heterocyclic Systems
The quinoline (B57606) core is a privileged structure in medicinal chemistry and materials science, and the presence of multiple halogen atoms on the 7-Bromo-2,4,6-trichloro-8-fluoroquinoline ring system provides a platform for a variety of chemical transformations. The differential reactivity of the chloro, bromo, and fluoro substituents allows for selective functionalization, enabling the synthesis of a wide range of derivatives.
This compound serves as a key intermediate in the synthesis of more complex and functionally diverse quinoline derivatives. The chlorine atoms at the 2- and 4-positions are particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is exemplified in patent literature, where derivatives of this quinoline are utilized in the development of potential therapeutic agents.
For instance, a patent describing KRAS inhibitors for cancer treatment utilizes ethyl this compound-3-carboxylate as a starting material. google.com In a disclosed synthetic step, this compound is reacted with a substituted amine, tert-butyl (2S,4S)-4-amino-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperidine-1-carboxylate, in the presence of a base, N,N-diisopropylethylamine (DIEA), in a dimethylformamide (DMF) solvent. google.com This reaction demonstrates the utility of the polychlorinated quinoline as an electrophilic partner in nucleophilic aromatic substitution reactions to build more elaborate molecular structures.
Similarly, a patent on pyrazoloquinoline KRAS inhibitors also describes the use of ethyl this compound-3-carboxylate as a key intermediate. googleapis.com These examples underscore the importance of the this compound scaffold as a foundational element for the synthesis of advanced, biologically active quinoline derivatives.
The general synthetic pathway to access such polychlorinated quinolines often involves a multi-step process that may include the cyclization of appropriately substituted anilines followed by halogenation reactions. For example, the synthesis of the related this compound-3-carbonitrile has been described starting from 7-Bromo-6-chloro-8-fluoro-2,4-dihydroxyquinoline-3-carbonitrile, which is then treated with a strong chlorinating agent like phosphorus oxychloride to replace the hydroxyl groups with chlorine atoms. epo.org
The concept of library synthesis, where a large number of structurally related compounds are prepared in a systematic manner, is a cornerstone of modern drug discovery. The reactivity of this compound makes it an ideal starting point for the creation of diverse chemical libraries. By systematically reacting the parent quinoline with a variety of nucleophiles, a library of compounds with diverse functionalities can be generated. This approach allows for the rapid exploration of the chemical space around the quinoline scaffold to identify compounds with desired biological activities.
The ability to perform selective, stepwise substitutions on the polyhalogenated ring is a key advantage. For example, the chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position, which in turn is more reactive than the other halogens on the benzene (B151609) ring. This hierarchy of reactivity can be exploited to introduce different substituents at specific positions, further increasing the diversity of the resulting compound library.
Role in Scaffold Diversification and Lead Optimization in Chemical Research
In the process of drug discovery, once a "hit" compound with some desired biological activity is identified, the next step is lead optimization. This involves synthesizing and testing a series of analogues to improve properties such as potency, selectivity, and pharmacokinetic profile. The this compound scaffold is well-suited for this purpose.
The various halogen atoms not only serve as handles for synthetic modification but also influence the electronic properties and lipophilicity of the molecule. By replacing these halogens with different functional groups, medicinal chemists can fine-tune the properties of the molecule to enhance its drug-like characteristics. For example, replacing a chlorine atom with an amino group can introduce a hydrogen bond donor and increase polarity, which can affect solubility and target binding. The bromine atom can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups, significantly increasing molecular complexity and allowing for the exploration of new binding interactions with a biological target.
The application of this scaffold in the synthesis of KRAS inhibitors is a prime example of its role in lead optimization. google.comepo.org By modifying the substituents on the quinoline ring, researchers can systematically probe the structure-activity relationship (SAR) to develop more potent and selective inhibitors.
Exploration in Materials Science
While the primary documented applications of this compound are in the realm of medicinal chemistry, the general class of halogenated quinolines also holds potential in materials science. The quinoline ring system is a known chromophore, and the introduction of various substituents can modulate its photophysical properties.
Halogenated organic compounds are of interest in the field of organic electronics. The introduction of fluorine atoms, in particular, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which can be beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The multiple halogen atoms on this compound could potentially be exploited to create novel organic semiconducting materials. However, specific research on this particular compound for electronic applications is not yet widely reported.
Quinoline-based structures are used in the synthesis of various dyes, including cyanine (B1664457) dyes. The electronic properties of the quinoline ring can be tuned by the introduction of electron-withdrawing or electron-donating groups. The multiple halogen atoms on this compound are electron-withdrawing and would be expected to influence the absorption and emission properties of any derived dyes. While specific examples of dyes synthesized directly from this compound are not readily found in the literature, its potential as a precursor for novel dyes and pigments remains an area for possible exploration.
Potential in Agrochemical Research as Synthetic Intermediates
The quinoline ring system is a well-established scaffold in the design of biologically active molecules, including those with applications in agriculture. nih.gov Halogenated aromatic and heteroaromatic compounds are frequently employed in the synthesis of pesticides and herbicides due to the enhanced biological activity and metabolic stability conferred by the halogen substituents. Although direct studies on the agrochemical applications of this compound are not extensively documented, its structure allows for informed speculation on its potential utility as a synthetic intermediate.
The multiple halogen atoms on the quinoline core serve as reactive handles for a variety of chemical transformations. The chlorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, which is a key strategy in the combinatorial synthesis of new agrochemical candidates. For instance, these positions could be targeted by O-, N-, or S-nucleophiles to generate ethers, amines, or thioethers, respectively. Each of these derivatives could then be screened for herbicidal, fungicidal, or insecticidal activity.
The bromine atom at the 7-position offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions are powerful tools for constructing carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups. This modular approach would allow for the systematic modification of the quinoline structure to optimize its biological efficacy and selectivity.
| Potential Reaction | Reactive Site(s) | Potential Reagents | Resulting Structure |
| Nucleophilic Aromatic Substitution | C2, C4 | Alcohols, Amines, Thiols | Ethers, Amines, Thioethers |
| Suzuki Coupling | C7 | Arylboronic acids | Aryl-substituted quinolines |
| Stille Coupling | C7 | Organostannanes | Alkyl/Aryl-substituted quinolines |
| Heck Coupling | C7 | Alkenes | Alkenyl-substituted quinolines |
Application in Catalysis or Ligand Design (if applicable)
The use of quinoline-based structures as ligands in transition-metal catalysis is well-established. nih.govacs.org The nitrogen atom in the quinoline ring can act as a coordinating site for a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. While there is no specific research detailing the use of this compound as a ligand, its structure presents several features that could be of interest in ligand design.
The nitrogen atom at position 1 is a primary coordination site. The electronic environment of this nitrogen, and thus its coordinating ability, is significantly influenced by the surrounding halogen atoms. The electron-withdrawing nature of the chlorine and fluorine atoms would modulate the basicity of the nitrogen, which could in turn affect the catalytic activity of a metal complex incorporating this ligand.
Furthermore, the substituents on the quinoline ring could play a role in directing chemical reactions or stabilizing catalytic intermediates. For example, the development of chiral catalysts based on quinoline scaffolds has been an active area of research. While this compound is achiral, it could serve as a starting material for the synthesis of more complex, chiral ligands. The reactive halogen sites could be used to introduce chiral auxiliaries or other functional groups that could induce stereoselectivity in catalytic transformations.
Future Research Directions and Unexplored Avenues for 7 Bromo 2,4,6 Trichloro 8 Fluoroquinoline
Development of More Efficient and Sustainable Synthetic Routes
Currently, specific and optimized synthetic protocols for 7-Bromo-2,4,6-trichloro-8-fluoroquinoline are not readily found in peer-reviewed literature. The synthesis of polysubstituted quinolines can be notoriously challenging, often requiring multi-step sequences with harsh reaction conditions and resulting in modest yields. Future research should prioritize the development of more efficient and sustainable synthetic routes.
Key areas for exploration could include:
Catalytic C-H Functionalization: Investigating modern catalytic methods to directly install the bromo, chloro, and fluoro substituents onto a simpler quinoline (B57606) scaffold. This would represent a more atom-economical and environmentally benign approach compared to traditional methods that often rely on stoichiometric reagents.
Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, such as temperature and reaction time, potentially leading to higher yields and purity while enhancing safety, especially for exothermic halogenation reactions.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis | Stepwise control of substitution | Long reaction sequences, low overall yield |
| Convergent Synthesis | Higher overall efficiency | Complexity in synthesizing substituted precursors |
| C-H Functionalization | High atom economy, reduced waste | Achieving desired regioselectivity |
| Flow Chemistry | Enhanced safety and control, scalability | Initial setup costs, optimization of flow parameters |
Expanding the Reactivity Profile through Novel Reaction Conditions
The reactivity of this compound is predicted to be rich and complex due to the presence of multiple halogen atoms with differing electronic properties. The chlorine atoms at the 2- and 4-positions are expected to be susceptible to nucleophilic substitution, a common reactivity pattern in quinolines. However, the influence of the additional halogens at the 6-, 7-, and 8-positions on this reactivity is an unexplored area.
Future research should focus on systematically exploring its reactivity under a variety of novel reaction conditions:
Microwave-Assisted Reactions: Employing microwave irradiation could accelerate reaction rates and potentially enable transformations that are not feasible under conventional heating.
Sonochemistry: The use of ultrasound could promote reactions by enhancing mass transport and creating localized high-energy environments.
Mechanochemistry: Solid-state reactions induced by mechanical force could offer a solvent-free and environmentally friendly alternative for derivatization.
Exploration of Photoredox and Electrochemical Transformations
The application of photoredox and electrochemical methods to this compound is a completely open field of investigation. These modern synthetic techniques could unlock novel reaction pathways and provide access to derivatives that are difficult to obtain through traditional means.
Photoredox Catalysis: The highly halogenated quinoline ring may possess interesting photophysical properties. It could potentially participate in single-electron transfer processes under visible light irradiation in the presence of a suitable photocatalyst. This could enable, for example, novel cross-coupling reactions or the introduction of other functional groups.
Electrochemistry: Electrochemical methods could be employed to selectively reduce or oxidize the quinoline core, leading to different reactive intermediates. This could provide a powerful tool for regioselective functionalization.
Advanced Derivatization Strategies for Enhanced Chemical Diversity
The multiple halogen substituents on this compound serve as versatile handles for further chemical modification. Advanced derivatization strategies are key to unlocking its full potential as a scaffold for creating diverse chemical libraries.
Future research should explore:
Site-Selective Cross-Coupling: Developing catalytic systems that can differentiate between the various C-Cl and C-Br bonds to achieve site-selective Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions would be a significant advancement.
Introduction of Novel Functional Groups: Moving beyond simple cross-coupling, the introduction of more complex and medicinally relevant functional groups through innovative synthetic methodologies is a crucial next step.
Integration into New Chemical Technologies and Methodologies
The unique electronic and steric properties of this compound could make it a valuable component in the development of new chemical technologies.
Potential avenues for exploration include:
Functional Materials: Incorporation of this quinoline derivative into polymeric or crystalline structures could lead to new materials with interesting optical or electronic properties.
Chemical Probes: With appropriate functionalization, this compound could be developed into a chemical probe for studying biological systems, leveraging the fluorine atom for 19F NMR studies.
Cross-Disciplinary Applications in Emerging Fields of Chemical Science
While the parent compound's applications are yet to be defined, its derivatives have appeared in patent literature as intermediates in the synthesis of pharmacologically active molecules. This points towards its potential in medicinal chemistry.
Future cross-disciplinary research could focus on:
Medicinal Chemistry: Systematically synthesizing and screening a library of derivatives for various biological activities could uncover new therapeutic leads.
Agrochemicals: The quinoline scaffold is present in many agrochemicals, and derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.
Catalysis: The rigid, electron-deficient quinoline core could be functionalized to create novel ligands for transition metal catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-bromo-2,4,6-trichloro-8-fluoroquinoline, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves halogenation of quinoline precursors. For example, bromination and fluorination steps require precise stoichiometric control to avoid overhalogenation. Chromatographic purification (e.g., HPLC) and recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate mixtures) are critical for achieving >97% purity . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm regioselectivity and structural integrity .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Due to its halogenated structure, strict safety protocols are required:
- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
- Store at 0–6°C under inert gas (argon/nitrogen) to prevent degradation.
- Dispose of waste via licensed hazardous chemical disposal services to avoid environmental contamination .
Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) is recommended for detecting impurities at <0.1% levels. Comparative analysis with reference standards (e.g., drug impurity analogs) ensures accuracy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model electronic effects of halogen substituents. For instance, the bromine atom at position 7 acts as a better leaving group in Suzuki-Miyaura couplings compared to chlorine, due to lower bond dissociation energy. Experimental validation via kinetic studies (e.g., monitoring reaction intermediates via F NMR) is critical .
Q. What strategies resolve contradictions in reported biological activity data for halogenated quinolines?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Systematic studies should:
- Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
- Apply multivariate statistical analysis (e.g., PCA) to differentiate structure-activity relationships (SAR) from experimental noise .
Q. How can regioselective functionalization be achieved at the 8-fluoro position without disrupting adjacent halogens?
- Methodological Answer : Fluorine’s electronegativity deactivates the quinoline ring, requiring directed ortho-metalation (DoM) strategies. For example, using a lithium amide base (LDA) at −78°C directs substitution to the 8-fluoro position. Protecting groups (e.g., SEM) on other halogens prevent unwanted side reactions .
Q. What environmental stability challenges arise during long-term storage of halogenated quinolines?
- Methodological Answer : Photodegradation and hydrolysis are key concerns. Accelerated stability studies under UV light (ICH Q1B guidelines) and variable humidity (40–75% RH) identify degradation products. LC-MS and X-ray photoelectron spectroscopy (XPS) track halogen loss and oxidation states .
Contradictions and Recommendations
- Synthetic Yield Variability : Some studies report 60–70% yields for bromo-fluoroquinolines, while others achieve >85%. This may stem from solvent choice (DMF vs. THF) or catalyst loading (Pd(PPh3)4 vs. XPhos Pd G3). Systematic optimization via Design of Experiments (DoE) is advised .
- Biological Activity : Conflicting IC50 values in antimicrobial assays may reflect differences in bacterial strain resistance profiles. Use CLSI guidelines for standardized MIC testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
